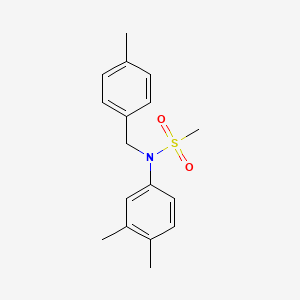
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide, also known as ANCCA, is a small molecule inhibitor that has been widely studied in scientific research. It is a potent inhibitor of the histone acetyltransferase protein, TIP60, which is involved in various cellular processes such as DNA repair, transcriptional regulation, and apoptosis. ANCCA has been found to have potential therapeutic applications in cancer treatment due to its ability to induce cell death in cancer cells.
Wissenschaftliche Forschungsanwendungen
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. It has been found to induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In addition to its potential as a cancer treatment, N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has also been studied for its role in DNA repair and transcriptional regulation.
Wirkmechanismus
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide functions as a potent inhibitor of the histone acetyltransferase protein, TIP60. TIP60 is involved in various cellular processes such as DNA repair, transcriptional regulation, and apoptosis. N-(2-anilino-2-oxoethyl)-2-chlorobenzamide binds to the catalytic domain of TIP60, preventing it from acetylating histone proteins and other substrates. This leads to the inhibition of various cellular processes that are dependent on TIP60 activity, ultimately resulting in cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has been found to induce cell death in cancer cells through the inhibition of TIP60 activity. This leads to the inhibition of various cellular processes that are dependent on TIP60 activity, ultimately resulting in cell death in cancer cells. N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In addition to its potential as a cancer treatment, N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has also been studied for its role in DNA repair and transcriptional regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research, and its mechanism of action is well understood. N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has also been found to be effective in inducing cell death in various cancer cell lines, making it a promising candidate for cancer treatment. However, there are also limitations to using N-(2-anilino-2-oxoethyl)-2-chlorobenzamide in lab experiments. It has been found to be toxic to normal cells at high concentrations, which can limit its potential therapeutic applications. In addition, further studies are needed to determine the optimal dosage and administration of N-(2-anilino-2-oxoethyl)-2-chlorobenzamide for cancer treatment.
Zukünftige Richtungen
There are several future directions for the study of N-(2-anilino-2-oxoethyl)-2-chlorobenzamide. One direction is to further investigate its potential as a cancer treatment. This includes studying its efficacy in animal models and clinical trials. Another direction is to explore its role in DNA repair and transcriptional regulation. This includes identifying its downstream targets and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-anilino-2-oxoethyl)-2-chlorobenzamide for cancer treatment. Overall, N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has the potential to be a promising candidate for cancer treatment and further research is warranted.
Synthesemethoden
The synthesis of N-(2-anilino-2-oxoethyl)-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with N-(2-aminoethyl)aniline in the presence of triethylamine. The resulting product is then treated with oxalyl chloride and triethylamine to form the final product, N-(2-anilino-2-oxoethyl)-2-chlorobenzamide. The yield of N-(2-anilino-2-oxoethyl)-2-chlorobenzamide is typically around 60-70%, and the purity can be improved through recrystallization.
Eigenschaften
IUPAC Name |
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-9-5-4-8-12(13)15(20)17-10-14(19)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBCGNAQAUMKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)
![2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)

![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)
![8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5823815.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823826.png)



![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5823860.png)
![ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate](/img/structure/B5823861.png)